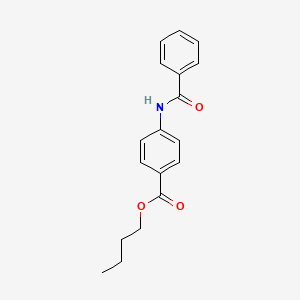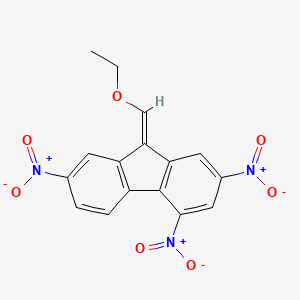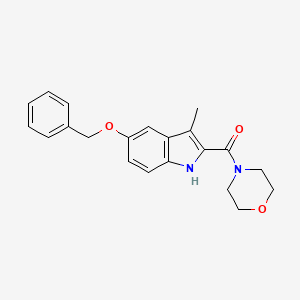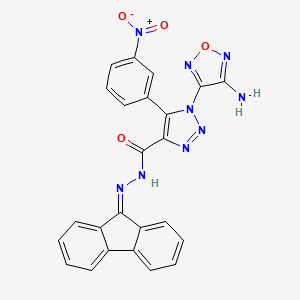
N,N'-bis(3-bromophenyl)dodecanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(3-bromophenyl)dodecanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromophenyl groups attached to a dodecanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-bromophenyl)dodecanediamide typically involves the reaction of 3-bromobenzoyl chloride with dodecanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-bromophenyl)dodecanediamide can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
化学反应分析
Types of Reactions
N,N’-bis(3-bromophenyl)dodecanediamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane in ether solvents.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Oxidation Reactions: Formation of quinones or other oxidized derivatives.
Reduction Reactions: Formation of primary or secondary amines.
科学研究应用
N,N’-bis(3-bromophenyl)dodecanediamide has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Pharmaceuticals: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Industry: Utilized in the development of specialty chemicals and functional materials.
作用机制
The mechanism of action of N,N’-bis(3-bromophenyl)dodecanediamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The bromophenyl groups can participate in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins or enzymes.
相似化合物的比较
Similar Compounds
N,N’-bis(3-nitrophenyl)dodecanediamide: Similar structure but with nitro groups instead of bromine atoms.
N,N’-bis(3-chlorophenyl)dodecanediamide: Similar structure but with chlorine atoms instead of bromine atoms.
N,N’-bis(3-methylphenyl)dodecanediamide: Similar structure but with methyl groups instead of bromine atoms.
Uniqueness
N,N’-bis(3-bromophenyl)dodecanediamide is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. The bromine atoms can be easily substituted, allowing for the synthesis of a wide range of derivatives. Additionally, the bromophenyl groups can enhance the compound’s interactions with biological molecules, making it a valuable tool in biochemical research.
属性
分子式 |
C24H30Br2N2O2 |
|---|---|
分子量 |
538.3 g/mol |
IUPAC 名称 |
N,N'-bis(3-bromophenyl)dodecanediamide |
InChI |
InChI=1S/C24H30Br2N2O2/c25-19-11-9-13-21(17-19)27-23(29)15-7-5-3-1-2-4-6-8-16-24(30)28-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H,27,29)(H,28,30) |
InChI 键 |
JHBUFTDEHBVPHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11542320.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)




![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)
